molecular formula C16H11N3O3 B2882689 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one CAS No. 831188-57-9

3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2882689
CAS No.: 831188-57-9
M. Wt: 293.282
InChI Key: LREMSAFNVUUPBH-UHFFFAOYSA-N
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Description

3-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound featuring a benzoxazolone core linked to a 5-phenyl-1,3,4-oxadiazole moiety via a methyl bridge. The compound has been explored primarily in antiviral research, where derivatives were synthesized as part of honokiol-based analogues targeting SARS-CoV-2 viral entry . Key studies demonstrated its role in inhibiting spike protein-ACE2 interactions through strong binding energies (-65.339 kcal/mol for derivative 6p) and competitive ELISA assays .

Properties

IUPAC Name

3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-16-19(12-8-4-5-9-13(12)21-16)10-14-17-18-15(22-14)11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREMSAFNVUUPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with 2-aminophenol under dehydrating conditions to form the benzoxazole ring . The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

While the specific compound "3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one" is not directly discussed in the provided search results, the broader applications of oxadiazole and benzoxazole derivatives, as well as related compounds, can offer insights into its potential uses.

Oxadiazoles as Antimicrobial Agents: Certain oxadiazole derivatives have demonstrated significant potential as antimicrobial agents . For instance, compounds 3f , 3j , and 3l have been identified as potent antimicrobial agents, with the minimum inhibitory concentration (MIC) indicating the lowest concentration required to halt fungal growth . Similarly, compounds 3d and 3n displayed activity against fungal pathogens, with MIC values of 750 μg/mL .

Oxadiazoles as Inhibitors: 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones have been recognized as potent inhibitors of Notum carboxylesterase activity . In one study, target compounds were prepared in three steps from benzoic acids, involving esterification, treatment with hydrazine, and cyclization with triphosgene . The unsubstituted phenyl compound 23a (IC50 41 M) served as a benchmark, and further exploration of aryl ring substitutions led to the identification of more potent inhibitors .

Oxadiazoles in Alzheimer's Disease Treatment: Benzoxazole-oxadiazole derivatives are being investigated for their potential in treating Alzheimer's disease . These compounds act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . A series of benzoxazole-oxadiazoles exhibited activity with IC50 values ranging between 5.80 ± 2.18 to 40.80 ± 5.90 µM against AChE and 7.20 ± 2.30 to 42.60 ± 6.10 µM against BuChE . Notably, analogues 2 , 15 , and 16 were more active than the standard drug Donepezil .

Other Applications:

  • Antioxidant and Anti-inflammatory activity Some 1,3,4-oxadiazoles have demonstrated significant radical scavenging properties and edema inhibition in in-vivo studies .
  • Synthesis of Oxazines: Oxadiazoles are used in the synthesis of novel 3-(5-phenyl[1,3,4]oxadiazol-2-yl]-3,4-dihydro-2H-benzo[e][1,3]oxazines .
  • Building blocks for more complex structures: Oxadiazoles are used as a scaffold to build more complex molecules with desired properties .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical comparisons with structurally related compounds:

Compound Name Core Structure Substituents/Modifications Biological Activity Key Findings References
3-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one (Target) Benzoxazol-2(3H)-one 5-Phenyl-1,3,4-oxadiazole via methyl linker SARS-CoV-2 entry inhibition Binding energy: -65.339 kcal/mol (ACE2); IC50: 2.1 µM (pseudovirus inhibition)
2-(Methyl/phenyl)-3-(4-(5-substituted-oxadiazol-2-yl)phenyl)quinazolin-4(3H)-ones Quinazolin-4(3H)-one 1,3,4-Oxadiazole at C3 via phenyl linker NMDA receptor inhibition Improved neuroprotective activity; IC50: 0.8–5.3 µM (glutamate-induced toxicity)
Benzo[d]thiazol-2(3H)-one derivatives (e.g., 4a) Benzothiazol-2(3H)-one 5-Aryl-1,3,4-oxadiazole via methyl linker Antifungal MIC: 8–32 µg/mL against Candida spp.; high yield (85–91%)
7-Substituted-4-ethoxyquinoline-benzoxazolone hybrids Benzoxazol-2(3H)-one + Quinoline 4-Ethoxyquinoline at C7 c-Met kinase inhibition IC50: 0.12–1.8 µM (EBC-1 cell proliferation)
Thiazolidinedione-1,3,4-oxadiazole hybrids (e.g., 7) Thiazolidinedione 5-Phenyl-1,3,4-oxadiazole via methyl linker Antiproliferative GI50: 4.7–12.3 µM (MCF-7 breast cancer cells)

Key Insights from Comparative Analysis

Core Structure Influence: The benzoxazolone core in the target compound confers distinct electronic and steric properties compared to quinazolinones () or thiazolidinediones (). For example, replacement with a benzothiazolone () shifts activity from antiviral to antifungal, highlighting the importance of the oxygen atom in the oxazolone ring for ACE2 binding .

Substituent Effects :

  • The 5-phenyl group on the oxadiazole ring enhances lipophilicity and π-π stacking with ACE2 residues (e.g., Tyr510, Arg514). Analogues with 4-methoxyphenyl () or pyridinyl groups () show reduced antiviral potency, suggesting phenyl is optimal for SARS-CoV-2 targeting .

Linker Flexibility: Methyl linkers (as in the target compound) improve conformational flexibility compared to rigid phenyl linkers in quinazolinones (). This flexibility likely facilitates deeper binding into the ACE2 hydrophobic pocket .

Therapeutic Specificity :

  • Despite shared oxadiazole moieties, activity varies widely: NMDA inhibition (), antifungal (), and antiproliferative (). This underscores the role of ancillary structural components in target selection.

Biological Activity

3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, emphasizing its potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The oxadiazole moiety is known for its bioisosteric properties, enhancing the pharmacological profile of the resulting compounds.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsYield
1CyclizationAcetohydrazides and aromatic acids69.0–93.2%
2RefluxEthyl chloroacetate and triphosgeneVariable

Biological Activity

Research has demonstrated that compounds containing the oxadiazole and benzoxazole frameworks exhibit a range of biological activities including antifungal, antibacterial, and enzyme inhibition properties.

Antifungal Activity

Studies have shown moderate antifungal activity against various pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. For instance, specific derivatives have been reported to inhibit fungal growth effectively, indicating their potential use in agricultural applications .

Enzyme Inhibition

Notably, derivatives of 5-phenyl-1,3,4-oxadiazol-2(3H)-one have been identified as potent inhibitors of Notum carboxylesterase activity. The structure–activity relationship (SAR) studies revealed that modifications to the oxadiazole ring significantly influenced inhibitory potency, with IC50 values as low as 18 nM reported for optimized compounds .

Antioxidant and Anti-inflammatory Activities

In vitro assays have demonstrated that oxadiazole derivatives exhibit significant antioxidant activity through DPPH radical scavenging assays. Additionally, in vivo studies have indicated promising anti-inflammatory effects in carrageenan-induced paw edema models, with inhibition rates comparable to standard anti-inflammatory drugs like Indomethacin .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Antimicrobial Efficacy : A study synthesized various oxadiazole derivatives and evaluated their antibacterial and antifungal properties. The results indicated that certain derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Alzheimer’s Disease Research : In another investigation focusing on cholinesterase inhibition for Alzheimer’s treatment, benzoxazole–oxadiazole analogues were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds demonstrated IC50 values ranging from 5.80 µM to 40.80 µM, indicating their potential as therapeutic agents for cognitive disorders .

Q & A

Q. What are the common synthetic routes for preparing 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one, and how are intermediates characterized?

The compound is typically synthesized via multi-step protocols. Key steps include:

  • Esterification of substituted benzoic acids.
  • Hydrazinolysis to form hydrazide intermediates.
  • Cyclization using reagents like POCl₃ to generate the oxadiazole ring.
  • Coupling reactions with benzoxazolone precursors under basic conditions (e.g., K₂CO₃/KI). Intermediates are characterized via ¹H/¹³C NMR , IR , and HRMS to confirm structural integrity .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Identifies proton and carbon environments, including coupling constants for stereochemical analysis.
  • HRMS : Validates molecular weight and elemental composition.
  • IR Spectroscopy : Confirms functional groups (e.g., C=O in oxazolone).
  • HPLC : Ensures purity (>95%) for biological testing .

Q. What purification methods are recommended for achieving high-purity derivatives?

  • Column Chromatography : Separates crude mixtures using gradient elution (e.g., ethyl acetate/hexane).
  • Recrystallization : Enhances crystallinity and purity, particularly for solid derivatives.
  • Automated Continuous Flow Systems : Improves yield and consistency in large-scale synthesis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence antiviral activity against SARS-CoV-2?

  • Derivatives with electron-withdrawing groups (e.g., halogens) on the phenyl ring exhibit enhanced binding to the SARS-CoV-2 spike protein.
  • For example, compound 21 (IC₅₀ = 9.82 μM) showed 5-fold greater potency than the parent honokiol (IC₅₀ >50 μM) due to optimized hydrophobic interactions with ACE2 .

Q. What methodological approaches are used to establish structure-activity relationships (SAR) for benzoxazolone-oxadiazole hybrids?

  • 3D Pharmacophore Modeling : Identifies critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using software like Catalyst.
  • Molecular Docking : Predicts binding modes with targets (e.g., SARS-CoV-2 spike RBD).
  • Competitive ELISA Assays : Quantifies inhibition of protein-protein interactions (e.g., spike RBD-ACE2 binding) .

Q. How can molecular dynamics (MD) simulations resolve contradictions in biological activity data across derivatives?

  • MD studies assess binding stability and conformational flexibility of derivatives in complex with targets.
  • For example, derivatives with lower IC₅₀ values often show stable hydrogen bonds with ACE2 residues (e.g., Asp38, Tyr41) over simulation trajectories .

Q. What strategies optimize synthetic yields for derivatives with bulky substituents?

  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields for sterically hindered intermediates.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
  • Catalytic Systems : KI/K₂CO₃ facilitates nucleophilic substitution in coupling reactions .

Contradictions and Challenges

Q. How can researchers reconcile discrepancies in antifungal vs. antiviral activity data for structurally similar derivatives?

  • Comparative Bioassays : Test derivatives against both fungal (e.g., Candida albicans) and viral models (e.g., SARS-CoV-2 pseudovirus).
  • Lipophilicity Analysis : Antifungal activity correlates with higher logP values, while antiviral activity depends on polar surface area for ACE2 binding .

Q. Why do some derivatives exhibit low selectivity indices (SI) despite high potency?

  • Off-Target Effects : Use proteomic profiling to identify unintended interactions (e.g., sigma receptors).
  • Structural Simplification : Remove non-essential substituents to reduce toxicity (e.g., compound 21 with TC₅₀ >100 μM) .

Methodological Innovations

Q. What advanced techniques validate the compound’s mechanism as a viral entry inhibitor?

  • Biolayer Interferometry (BLI) : Measures real-time binding kinetics between derivatives and spike RBD.
  • Pseudovirus Neutralization Assays : Quantifies entry inhibition using luciferase reporters in HEK-293T-ACE2 cells .

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